![molecular formula C18H19N3OS B5529516 4-PHENYL-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5529516.png)
4-PHENYL-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-PHENYL-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 4-PHENYL-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often require the use of strong bases and solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization and substitution processes .
Chemical Reactions Analysis
4-PHENYL-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Condensation: The triazole ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: The compound is being investigated for its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-PHENYL-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, while its anticancer properties are linked to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
4-PHENYL-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL can be compared with other similar compounds, such as:
1,2,4-Triazole: A simpler triazole derivative with broad-spectrum biological activities.
5-Phenyl-1,2,4-Triazole-3-Thiol: A compound with similar structural features but lacking the propan-2-yloxyphenyl group.
4-Phenyl-5-(4-Methoxyphenyl)-1,2,4-Triazole-3-Thiol: A compound with a methoxy group instead of the propan-2-yloxy group, showing different chemical and biological properties.
Properties
IUPAC Name |
4-phenyl-3-[(4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13(2)22-16-10-8-14(9-11-16)12-17-19-20-18(23)21(17)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVOPDCWJUQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
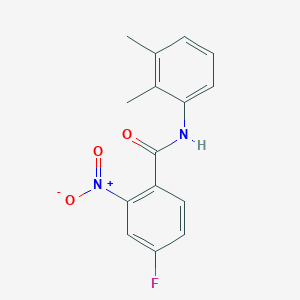
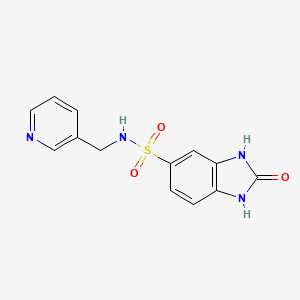
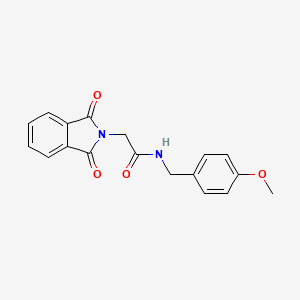
![2-(quinolin-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B5529451.png)
![methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5529455.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5529463.png)
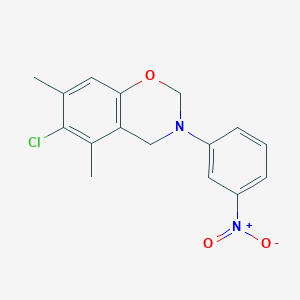
![[(4aR,7aS)-6,6-dioxo-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-ethylpyrimidin-5-yl)methanone](/img/structure/B5529480.png)
![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1-(trans-4-hydroxycyclohexyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5529495.png)
![5-[(5-bromothiophen-2-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5529507.png)
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B5529509.png)
![1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B5529517.png)
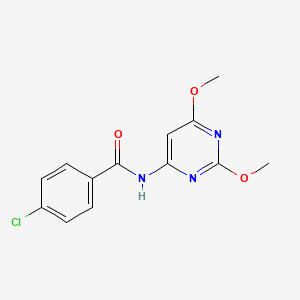
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5529522.png)
